molecular formula C17H14N2O5S B2792795 N-(4-acetylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide CAS No. 436827-13-3

N-(4-acetylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Cat. No. B2792795
CAS RN: 436827-13-3
M. Wt: 358.37
InChI Key: FUYKFFDGTIWUEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, commonly known as ATB-346, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of naproxen, a non-steroidal anti-inflammatory drug (NSAID), and has been designed to improve the safety and efficacy of this class of drugs.

Mechanism of Action

ATB-346 works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. Unlike traditional N-(4-acetylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamides, ATB-346 selectively targets the COX-2 enzyme, which is the main mediator of inflammation, while sparing the COX-1 enzyme, which is important for maintaining the integrity of the gastrointestinal tract.
Biochemical and Physiological Effects
ATB-346 has been shown to reduce inflammation and pain in animal models of arthritis and colitis. The compound has also been shown to have a favorable safety profile, with minimal gastrointestinal toxicity compared to traditional N-(4-acetylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamides.

Advantages and Limitations for Lab Experiments

ATB-346 has several advantages for laboratory experiments, including its high potency and selectivity for COX-2. However, the compound is relatively new and there is limited information available on its pharmacokinetics and toxicity in humans.

Future Directions

There are several potential future directions for research on ATB-346. One area of interest is the use of the compound for the treatment of inflammatory conditions in humans. Clinical trials are currently underway to evaluate the safety and efficacy of ATB-346 in patients with osteoarthritis and other inflammatory conditions.
Another area of interest is the development of new derivatives of ATB-346 with improved pharmacokinetic and pharmacodynamic properties. This could lead to the development of more effective and safer anti-inflammatory drugs.
In conclusion, ATB-346 is a novel compound with promising therapeutic applications for the treatment of inflammatory conditions. Further research is needed to fully understand its pharmacological properties and potential as a therapeutic agent.

Synthesis Methods

ATB-346 is synthesized through a multi-step process that involves the reaction of naproxen with various reagents to produce the final product. The synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

ATB-346 has been extensively studied for its potential therapeutic applications. The compound has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease.

properties

IUPAC Name

N-(4-acetylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c1-11(20)12-6-8-13(9-7-12)18-16(21)10-19-17(22)14-4-2-3-5-15(14)25(19,23)24/h2-9H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYKFFDGTIWUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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